3'-Ethoxy-N-ethyl-2',4',6'-triiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-ethylamino]carbonyl]propionic acid is a complex organic compound characterized by the presence of ethoxy, triiodophenyl, and ethylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and efficiency. The use of advanced purification methods, such as chromatography, is also common to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-ethylamino]carbonyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-ethylamino]carbonyl]propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-ethylamino]carbonyl]propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid
- 3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid
Uniqueness
Compared to similar compounds, 3-[[N-(3-Ethoxy-2,4,6-triiodophenyl)-N-ethylamino]carbonyl]propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
37938-74-2 |
---|---|
Molekularformel |
C14H16I3NO4 |
Molekulargewicht |
642.99 g/mol |
IUPAC-Name |
4-(3-ethoxy-N-ethyl-2,4,6-triiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-18(10(19)5-6-11(20)21)13-8(15)7-9(16)14(12(13)17)22-4-2/h7H,3-6H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BADWYAWPESXCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCC)I)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.